

2,4,6-Trichloropyridine physical and chemical properties

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Compound of Interest

Compound Name: 2,4,6-Trichloropyridine

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An In-depth Technical Guide to **2,4,6-Trichloropyridine**: Physical and Chemical Properties

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and reactivity of key chemical intermediates is paramount.

2,4,6-Trichloropyridine is a versatile chlorinated heterocyclic compound with significant applications in the synthesis of agrochemicals and pharmaceuticals.^[1] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and a visualization of its synthetic pathway and reactivity.

Physical and Chemical Properties

2,4,6-Trichloropyridine presents as an off-white to yellow crystalline solid at room temperature.^{[1][2][3]} It is sparingly soluble in water.^[3] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |
|--------------------|--|--------------|
| Molecular Formula | C ₅ H ₂ Cl ₃ N | [1][4][5][6] |
| Molecular Weight | 182.44 g/mol | [1][4][5][6] |
| CAS Number | 16063-69-7 | [1][4][5][6] |
| Melting Point | 30 - 37 °C | [1][4][7] |
| Boiling Point | 212.5 °C at 760 mmHg | [4][7] |
| Density | 1.5 ± 0.1 g/cm ³ | [4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [3][7] |
| Vapor Pressure | 0.3 ± 0.4 mmHg at 25 °C | [4] |
| Appearance | Off-white to white crystalline solid; Light yellow powder; Yellow to yellow-brown crystalline powder | [1][2][3][7] |
| Purity | ≥ 97%, >98.0%(GC) | [2] |
| Storage Conditions | 2 - 8°C | [1][3] |
| SMILES | Clc1cc(Cl)nc(Cl)c1 | |
| InChI | 1S/C5H2Cl3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
| InChI Key | FJNNGKMAGDPVIU-UHFFFAOYSA-N | [5] |

Chemical Reactivity and Applications

2,4,6-Trichloropyridine is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of herbicides, insecticides, fungicides, and pharmaceuticals. [1] Its reactivity is characterized by the three chlorine substituents on the pyridine ring, which make it susceptible to nucleophilic substitution reactions.[7]

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chlorine atoms, facilitates the displacement of the chloro groups by various nucleophiles.

Research has shown that in multi-halogenated pyridines like **2,4,6-Trichloropyridine**, nucleophilic attack often occurs preferentially at the 4-position.^[7] However, the regioselectivity of these substitutions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the ring.^[7]

This compound is a key precursor for creating more complex molecules through carbon-halogen bond functionalization.^[7] It can participate in various cross-coupling reactions, including:

- Suzuki Coupling
- Sonogashira Coupling
- Heck Reaction
- Buchwald-Hartwig Amination^[7]

These reactions allow for the introduction of a wide range of functional groups, making **2,4,6-trichloropyridine** a versatile starting material for the synthesis of diverse chemical libraries for drug discovery and agrochemical research.^[7]

Experimental Protocols

Synthesis of 2,4,6-Trichloropyridine

A common method for the synthesis of **2,4,6-trichloropyridine** involves a two-step process starting from 2,6-dichloropyridine.^{[7][8]} The first step is the N-oxidation of 2,6-dichloropyridine, followed by chlorination of the resulting N-oxide.^{[7][8]}

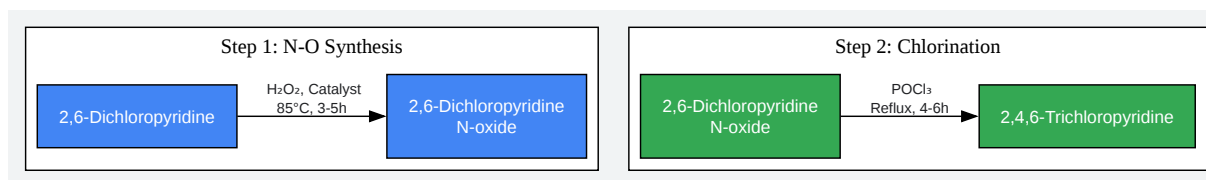
Step 1: N-O Synthesis 2,6-dichloropyridine is reacted with hydrogen peroxide in trifluoroacetic acid as a solvent, in the presence of a catalyst such as molybdenum oxide or aluminum oxide.^[8] The reaction is typically carried out at 85°C for 3 to 5 hours to yield 2,6-dichloropyridine N-oxide.^{[7][8]}

Step 2: Chlorination The intermediate, 2,6-dichloropyridine N-oxide, is then reacted with phosphorus oxychloride (POCl₃) under reflux conditions for 4 to 6 hours.^{[7][8][9]} Following the

reaction, the excess POCl_3 is removed under reduced pressure. The residue is poured into crushed ice and extracted with an organic solvent like petroleum ether.[9][10] The combined organic phases are dried over anhydrous potassium carbonate (K_2CO_3), filtered, and concentrated.[9][10] The crude product can be purified by flash column chromatography to afford **2,4,6-trichloropyridine** as colorless needles.[9][10] This process boasts high selectivity and can achieve a product purity of over 98% with a total yield exceeding 75%.[7]

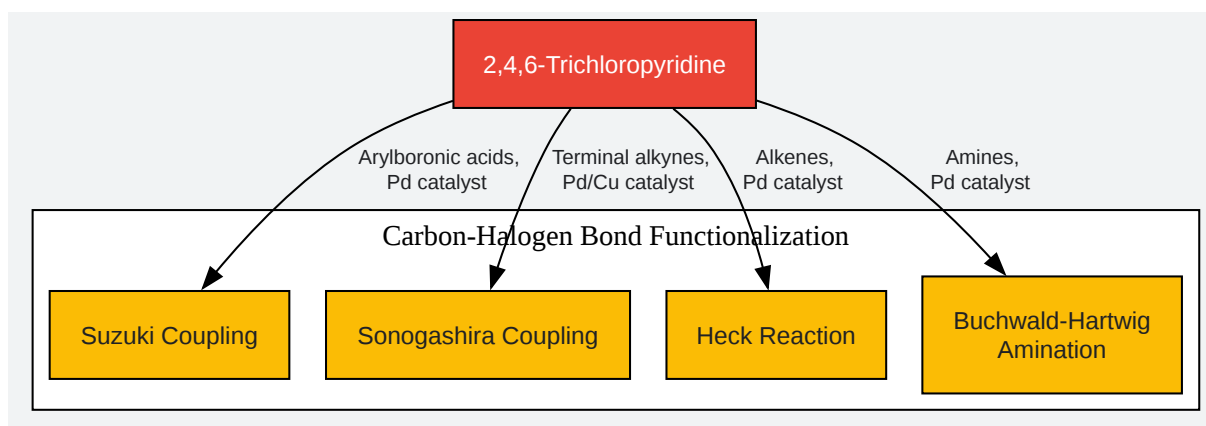
Visualizations

The following diagrams illustrate the synthesis workflow and the reactivity of **2,4,6-trichloropyridine**.



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Synthesis of 2,4,6-Trichloropyridine Workflow



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